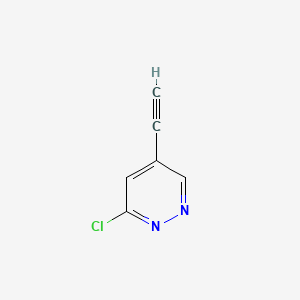
3-Chloro-5-ethynylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-ethynylpyridazine is a heterocyclic compound containing a pyridazine ring substituted with a chlorine atom at the third position and an ethynyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-ethynylpyridazine typically involves the halogenation of pyridazine derivatives followed by the introduction of the ethynyl group. One common method is the reaction of 3-chloropyridazine with acetylene under specific conditions to yield the desired compound. The reaction conditions often include the use of a palladium catalyst and a base such as triethylamine to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
3-Chloro-5-ethynylpyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Bases: Such as triethylamine, used to deprotonate intermediates and drive reactions to completion.
Oxidizing and Reducing Agents: Such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with aryl halides can yield biaryl compounds, while substitution reactions with amines can produce aminopyridazine derivatives.
科学的研究の応用
3-Chloro-5-ethynylpyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates with antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Chemical Biology: It is used in the study of enzyme inhibitors and other biologically active compounds.
作用機序
The mechanism of action of 3-Chloro-5-ethynylpyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The ethynyl group can interact with active sites of enzymes, while the chlorine atom can enhance binding affinity through halogen bonding .
類似化合物との比較
Similar Compounds
3-Chloro-5-methylpyridazine: Similar structure but with a methyl group instead of an ethynyl group.
3-Chloro-5-ethynylpyridine: Similar structure but with a pyridine ring instead of a pyridazine ring.
Uniqueness
3-Chloro-5-ethynylpyridazine is unique due to the presence of both a chlorine atom and an ethynyl group on the pyridazine ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
特性
分子式 |
C6H3ClN2 |
|---|---|
分子量 |
138.55 g/mol |
IUPAC名 |
3-chloro-5-ethynylpyridazine |
InChI |
InChI=1S/C6H3ClN2/c1-2-5-3-6(7)9-8-4-5/h1,3-4H |
InChIキー |
LRFHFCXDXWCGIN-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=NN=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


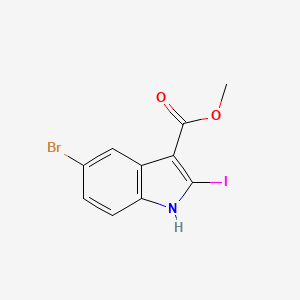
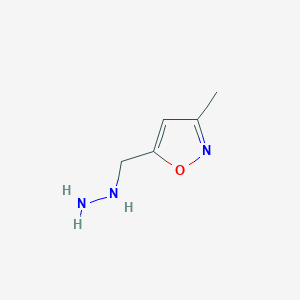

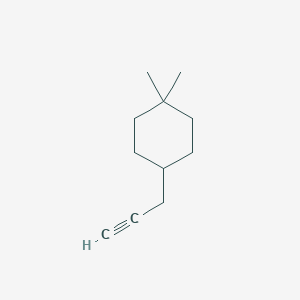

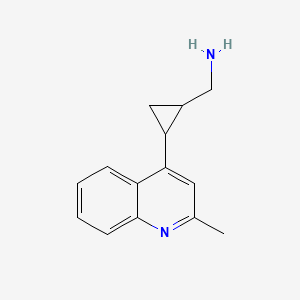
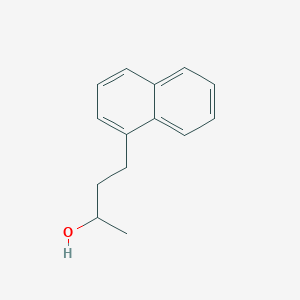

![9-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-ol](/img/structure/B13605916.png)
![dimethyl(2-{1H-pyrrolo[3,2-b]pyridin-3-yl}ethyl)aminedihydrochloride](/img/structure/B13605923.png)
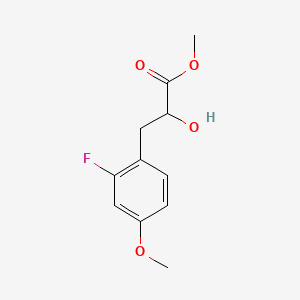
![2-{5-[2-(1,3-oxazol-2-yl)phenyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13605932.png)
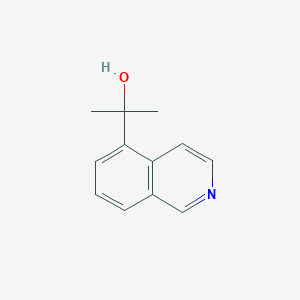
![Methyl({[5-(4-methylphenyl)furan-2-yl]methyl})amine](/img/structure/B13605965.png)
